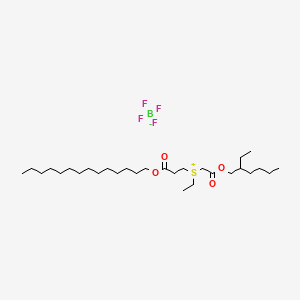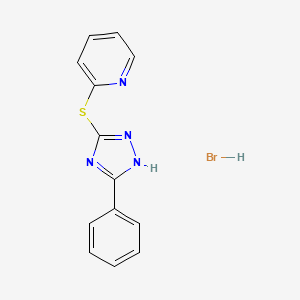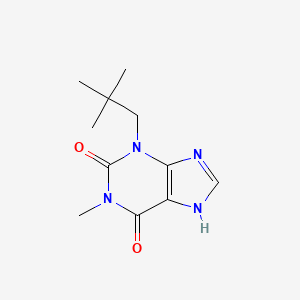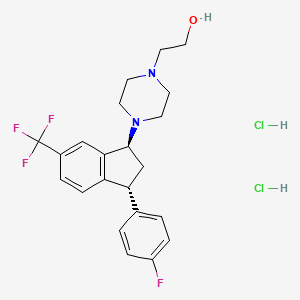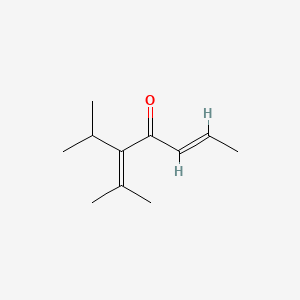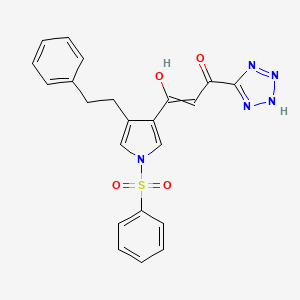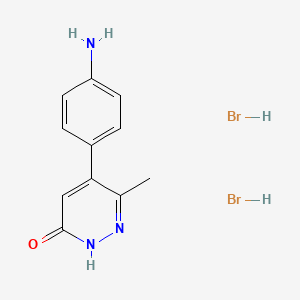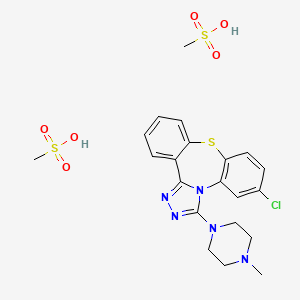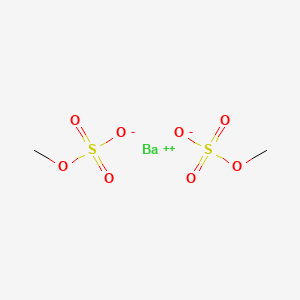
Barium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium methyl sulfate is an inorganic compound composed of barium, methyl, and sulfate ions It is a white crystalline solid that is insoluble in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Barium methyl sulfate can be synthesized through the reaction of barium chloride with methyl sulfate in an aqueous solution. The reaction typically proceeds as follows: [ \text{BaCl}_2 + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow \text{Ba}(\text{CH}_3\text{O})_2\text{SO}_2 + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting barium hydroxide with dimethyl sulfate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form barium sulfate and formaldehyde.
Reduction: The compound can be reduced to form barium sulfide and methanol.
Substitution: this compound can participate in substitution reactions where the methyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Barium sulfate and formaldehyde.
Reduction: Barium sulfide and methanol.
Substitution: Barium alkyl sulfate or barium aryl sulfate, depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: Barium methyl sulfate is used as a precursor in the synthesis of other barium compounds. It is also used in analytical chemistry for the detection and quantification of sulfate ions.
Biology: In biological research, this compound is used as a contrast agent in imaging studies due to its high atomic number, which enhances the contrast in X-ray imaging.
Medicine: The compound is investigated for its potential use in targeted drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for controlled release formulations.
Industry: this compound is used in the production of pigments and coatings. It is also used as a filler in plastics and rubber to improve their mechanical properties.
Mécanisme D'action
The mechanism of action of barium methyl sulfate involves its interaction with biological molecules and cellular structures. The compound exerts its effects by binding to specific molecular targets, such as proteins and enzymes, thereby altering their function. The pathways involved in its action include the inhibition of enzyme activity and the disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Barium sulfate: Similar in structure but lacks the methyl group. Used primarily as a contrast agent in medical imaging.
Barium chloride: Used in the synthesis of other barium compounds and in the purification of brine solutions.
Barium hydroxide: Used in the production of barium salts and as a reagent in organic synthesis.
Uniqueness: Barium methyl sulfate is unique due to its methyl group, which imparts distinct chemical properties and reactivity compared to other barium compounds. This uniqueness makes it valuable in specific applications, such as targeted drug delivery and advanced material synthesis.
Propriétés
Numéro CAS |
513-17-7 |
|---|---|
Formule moléculaire |
C2H6BaO8S2 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
barium(2+);methyl sulfate |
InChI |
InChI=1S/2CH4O4S.Ba/c2*1-5-6(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
Clé InChI |
RHZMFDFIRNVBEP-UHFFFAOYSA-L |
SMILES canonique |
COS(=O)(=O)[O-].COS(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


